5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a brominated derivative of pyrrolo[2,1-f][1,2,4]triazin-4-amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the regioselective bromination of pyrrolo[2,1-f][1,2,4]triazin-4-amine. One common method involves treating pyrrolo[2,1-f][1,2,4]triazin-4-amine with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in dichloromethane. This reaction predominantly yields the desired dibrominated product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the bromine atoms.
Oxidation/Reduction: Standard oxidizing or reducing agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, including potential anticancer agents and inhibitors of specific enzymes.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or intermediate in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: A monobrominated derivative with similar structural features.
5-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-amine: Another brominated derivative with a single bromine atom.
Uniqueness
5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of two bromine atoms at specific positions on the pyrrolo[2,1-f][1,2,4]triazin-4-amine core
Properties
Molecular Formula |
C6H4Br2N4 |
---|---|
Molecular Weight |
291.93 g/mol |
IUPAC Name |
5,7-dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H4Br2N4/c7-3-1-4(8)12-5(3)6(9)10-2-11-12/h1-2H,(H2,9,10,11) |
InChI Key |
WSNXYMBMXDQMHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1Br)C(=NC=N2)N)Br |
Origin of Product |
United States |
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